

Vanadium(II) oxide chemical formula and properties

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to Vanadium(II) Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium(II) oxide, also known as vanadium monoxide, is an inorganic compound with the chemical formula VO.[1][2] It is one of several binary oxides of vanadium and is notable for its unique structural and electronic properties.[2][3] Characterized as a grey solid with a metallic lustre, VO possesses a distorted sodium chloride (rock salt) crystal structure.[1][2][4] A key feature of this material is its non-stoichiometric nature, with its composition varying from VO_{0.8} to VO_{1.3}.[1][2][3] This variability, along with weak vanadium-vanadium metal bonds, contributes to its behavior as a semiconductor, arising from the delocalization of electrons in the t₂g orbitals.[1][2][3] While other vanadium oxides like V₂O₅ and VO₂ have been more extensively studied for applications in energy storage and electronics, the fundamental properties of VO are crucial for a comprehensive understanding of the vanadium-oxygen system.[1][5]

This guide provides a detailed overview of the chemical formula, physical and chemical properties, experimental protocols for synthesis and characterization, and the current understanding of its biological relevance for professionals in research and drug development.

Properties of Vanadium(II) Oxide



The properties of **Vanadium(II) oxide** are summarized below, with quantitative data presented in structured tables for clarity and comparison.

Physical and Chemical Properties

Vanadium(II) oxide is a grey, crystalline solid that is insoluble in water.[2][6][7] It is a thermally stable compound, though it can react with strong reducing agents and acids.[8]

Property	Value	Reference(s)
Chemical Formula	VO	[2][9]
Appearance	Grey solid with metallic lustre	[2][4]
Molar Mass	66.9409 g/mol	[2][9]
Density	5.758 g/cm ³	[2][4]
Melting Point	1,789 °C (2,062 K)	[2][4]
Boiling Point	2,627 °C (2,900 K)	[2][4]
Solubility in Water	Insoluble	[6][7]
Refractive Index (n_D_)	1.5763	[2][4]

Structural and Electronic Properties

VO adopts a distorted rock salt (NaCl-type) crystal structure.[2][4] In this arrangement, each vanadium ion (V^{2+}) is octahedrally coordinated to six oxygen ions (O^{2-}), and vice versa.[2][10] This cubic structure belongs to the Fm-3m space group.[2][10] The material is a semiconductor due to the delocalization of electrons in the t₂g orbitals and the presence of weak V-V metal-to-metal bonds.[2][3] Recent studies have also shown that ferromagnetism can be induced in pure vanadium oxide thin films by tuning the oxidation state, with lower oxidation states leading to stronger ferromagnetic behavior.[11]



Property	Value	Reference(s)
Crystal Structure	Halite (cubic), distorted NaCl-type	[2][4]
Space Group	Fm-3m, No. 225	[2][10]
Coordination Geometry	Octahedral (V^{2+}), Octahedral (O^{2-})	[2]
Lattice Parameter (a)	4.37 Å	[10]
Band Gap	0.97 eV	[10]
Magnetic Ordering	Ferromagnetic	[10]

Thermodynamic Properties

The standard thermodynamic properties of **Vanadium(II) oxide** at 298.15 K are provided below.

Property	Value	Reference(s)
Std. Enthalpy of Formation $(\Delta_f H \leftrightarrow_{298})$	-431.790 kJ/mol	[2][3]
Std. Gibbs Free Energy of Formation ($\Delta_f G \ominus$)	-404.219 kJ/mol	[2][3]
Std. Molar Entropy (S \leftrightarrow_{298})	39.01 J/mol·K	[2]
Molar Heat Capacity (C_p_)	38.6 J/(mol·K)	[6]

Experimental Protocols Synthesis of Vanadium(II) Oxide

The synthesis of pure **Vanadium(II)** oxide is less common than that of higher oxides like VO_2 and V_2O_5 .[1] A prevalent method for producing lower-valence vanadium oxides is the reduction of higher-valence precursors.[1] The following protocol describes a generalized carbothermal reduction method.



Protocol: Carbothermal Reduction of Vanadium Pentoxide (V2O5)

Precursor Preparation:

- Thoroughly mix high-purity Vanadium(V) oxide (V₂O₅) powder with a carbon-based reducing agent, such as graphite or carbon black.[12][13]
- The stoichiometric ratio of the reactants is critical. For the reaction V₂O₅ + 3C → 2VO + 3CO, a molar ratio of 1:3 (V₂O₅:C) is theoretically required. The precise ratio may need empirical optimization based on factors like particle size and furnace conditions.[14]

· Milling and Compaction:

- To ensure intimate contact between the reactant particles, the mixture can be subjected to high-energy ball milling for several hours (e.g., 10-15 hours) in an inert atmosphere.[12]
- Press the homogenized powder into pellets to improve contact and reaction efficiency.[14]

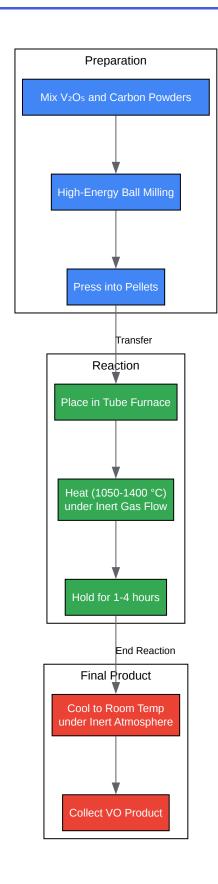
Thermal Reduction:

- Place the pellets in an alumina crucible within a horizontal tube furnace.[12]
- Purge the furnace tube with an inert gas (e.g., high-purity argon) to remove oxygen.
- Heat the sample to a high temperature (e.g., 1050-1400 °C) under a continuous flow of inert or nitrogen gas.[12][13] The exact temperature and duration (e.g., 1-4 hours) are critical parameters that control the final oxidation state of the vanadium oxide.[12][13]
- The reaction proceeds through the reduction of V₂O₅ to intermediate oxides (like V₂O₃)
 and finally to VO.

Cooling and Collection:

- After the specified reaction time, cool the furnace to room temperature under the inert atmosphere to prevent re-oxidation of the product.
- The resulting grey-black solid product is **Vanadium(II) oxide**.





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Caption: Workflow for carbothermal synthesis of VO.



Characterization of Vanadium(II) Oxide

Protocol: X-ray Diffraction (XRD) for Phase Identification

- Sample Preparation: The synthesized VO powder is finely ground to ensure random crystal orientation. The powder is then mounted onto a sample holder.
- Data Acquisition:
 - An X-ray diffractometer with a common source (e.g., Cu K α , λ = 1.5406 Å) is used.
 - The sample is scanned over a 2θ range (e.g., 10° to 90°) with a defined step size and dwell time.
- Data Analysis:
 - The resulting diffraction pattern (intensity vs. 2θ) is analyzed.
 - The peak positions are compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the crystalline phase. For VO, characteristic peaks corresponding to the cubic Fm-3m structure are expected.[15] The absence of peaks from V₂O₅, V₂O₃, or other oxides confirms the purity of the phase.[16]

Protocol: X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis

- Sample Preparation: The VO powder is mounted on a sample holder using conductive tape.
 To remove surface contaminants and potential surface oxidation, the sample may be sputtered with an argon ion beam in the analysis chamber.[6][17]
- Data Acquisition:
 - \circ The sample is irradiated with monochromatic X-rays (e.g., Al K α , 1486.6 eV) in an ultrahigh vacuum environment.
 - High-resolution spectra of the V 2p and O 1s core levels are recorded.
- Data Analysis:



- The binding energies of the detected photoelectrons are calculated. The spectra are typically charge-corrected by setting the adventitious carbon C 1s peak to 284.8 eV or the main O 1s peak to 530.0 eV.[5]
- The V 2p spectrum is deconvoluted to identify the constituent oxidation states. The V 2p₃/₂ peak for V²⁺ is expected at a binding energy of approximately 513.9 eV, distinct from V³⁺ (~515.0 eV), V⁴⁺ (~515.7-516.4 eV), and V⁵⁺ (~517.2 eV).[5][18] The presence of a single, well-defined peak corresponding to V²⁺ confirms the desired oxidation state.

Biological Relevance and Drug Development

While specific studies on **Vanadium(II) oxide** in drug development are limited, the broader class of vanadium compounds has attracted significant interest for its therapeutic potential, particularly for its insulin-mimetic properties.[1][10][11]

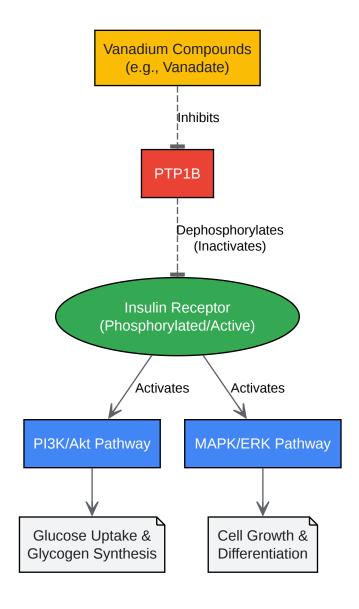
Insulin-Mimetic Activity of Vanadium Compounds

Numerous in vitro and in vivo studies have shown that vanadium compounds can mimic the effects of insulin, improving glucose homeostasis in models of diabetes.[1][10] The primary mechanism is believed to be the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B.[1][9] PTPs are negative regulators of the insulin signaling pathway; they dephosphorylate the activated insulin receptor, terminating the signal.[1]

By inhibiting PTPs, vanadium compounds maintain the insulin receptor in its phosphorylated, active state.[8] This leads to the downstream activation of key signaling cascades, including the PI3K/Akt pathway, which promotes glucose uptake (via GLUT4 translocation), glycogen synthesis, and the MAPK/ERK pathway, which is involved in cell growth and differentiation.[1] [19]

It is important to note that most research has focused on vanadate (V^{5+}) and oxovanadium(IV) (V^{4+}) species.[3][20] The specific insulin-mimetic activity of **Vanadium(II) oxide** has not been extensively characterized. However, understanding this general mechanism provides a logical framework for investigating VO's potential biological effects.





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Caption: General insulin-mimetic pathway of vanadium.

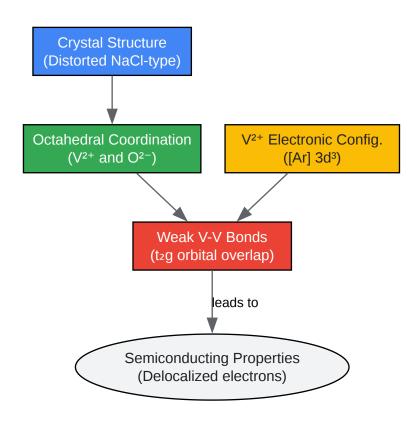
Anticancer and Antimicrobial Potential

Vanadium compounds have also been investigated for anticancer activity, with mechanisms involving the induction of apoptosis and cell cycle arrest, often linked to the MAPK/ERK signaling pathway.[2][4][19] Additionally, vanadium oxide nanoparticles have shown potential as antimicrobial agents, although their efficacy varies depending on the bacterial strain.[21] Some studies suggest that vanadium oxide nanoparticles can be used for targeted therapy in colon cancer.[22] Again, research specifically isolating the effects of the V²⁺ oxidation state in VO is a necessary future step.



Structure-Property Relationship

The fundamental properties of VO are intrinsically linked to its atomic and electronic structure. The distorted rock salt (NaCl) lattice dictates the octahedral coordination of V and O atoms. This specific geometry, combined with the electronic configuration of V²⁺ ([Ar] 3d³), leads to the splitting of the 3d orbitals. The weak, direct overlap between the t₂g orbitals of adjacent vanadium atoms forms a partially filled conduction band, which is responsible for the compound's characteristic semiconductor behavior.[2][4]



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Caption: Structure-property logic for Vanadium(II) oxide.

Safety and Toxicology

Vanadium compounds are considered to have variable toxicity.[23] Exposure can act as an irritant to the eyes and respiratory tract.[7] Acute toxicity from inhalation may cause irritation, coughing, and bronchitis.[23] While specific toxicology data for VO is not as prevalent as for V₂O₅, standard precautionary measures for handling chemical powders, including the use of personal protective equipment such as gloves, safety glasses, and respiratory protection, should be followed.[7]



Conclusion

Vanadium(II) oxide is a non-stoichiometric compound with a unique combination of structural, electronic, and magnetic properties. Its distorted rock salt structure and the behavior of its 3d electrons give rise to its semiconducting nature. While its synthesis and characterization require controlled, oxygen-free conditions, established protocols allow for the production and verification of this material. Although the biological activities of vanadium compounds, particularly their insulin-mimetic effects, are well-documented, specific research into the therapeutic potential of Vanadium(II) oxide is still an emerging area. This guide provides a foundational technical overview to aid researchers and scientists in further exploring the properties and applications of this intriguing material.

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- To cite this document: BenchChem. [Vanadium(II) oxide chemical formula and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088964#vanadium-ii-oxide-chemical-formula-and-properties]

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